Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate
Description
Introduction
Overview of Tert-Butyl 2-(Cyclopropylmethylamino)ethylcarbamate
This compound (IUPAC name: tert-butyl N-[2-(cyclopropylmethylamino)ethyl]carbamate) is a carbamate-protected amine with the molecular formula C₁₁H₂₂N₂O₂ and a molar mass of 214.31 g/mol . The structure comprises three key components (Fig. 1):
- A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.
- An ethylenediamine backbone that provides flexibility and connectivity.
- A cyclopropylmethyl substituent , introducing steric and electronic constraints due to the strained cyclopropane ring.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| CAS Number | 532407-11-7 |
| EC Number | 871-795-7 |
| Synonyms | SCHEMBL1495992, DA-42184 |
| SMILES | CC(C)(C)OC(=O)NCCNCC1CC1 |
The Boc group is widely employed in peptide synthesis and medicinal chemistry to temporarily mask reactive amines, enabling selective reactions at other sites. The cyclopropane ring, with its unique angle strain and conjugation potential, often enhances binding affinity in drug candidates by restricting conformational mobility.
Significance in Medicinal and Organic Chemistry
Carbamates like this compound are pivotal in drug discovery for three reasons:
- Protection of Amines : The Boc group is acid-labile, allowing its removal under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups. This property is critical in multi-step syntheses, such as the preparation of protease inhibitors or kinase modulators.
- Cyclopropane’s Role in Bioactivity : Cyclopropane rings are common in pharmaceuticals (e.g., montelukast, ticagrelor) due to their ability to mimic peptide bonds or stabilize bioactive conformations. In this compound, the cyclopropylmethyl group may enhance interactions with hydrophobic enzyme pockets.
- Synthetic Versatility : The compound serves as a precursor to secondary amines, which are integral to ligands for G protein-coupled receptors (GPCRs) and metalloprotease inhibitors. For example, analogs of this carbamate have been used in the development of ADAMTS7/12 antagonists, which show promise in treating cardiovascular diseases.
Table 2: Comparative Analysis of Related Carbamates
| Compound | Structure | Application |
|---|---|---|
| tert-Butyl 2-(methylamino)ethylcarbamate | Lacks cyclopropane ring | Intermediate in antipsychotic drugs |
| tert-Butyl 4-cyanobenzylcarbamate | Aromatic substituent | Photoaffinity labeling probes |
Scope and Objectives of the Research
This review focuses on:
- Synthetic Pathways : Evaluating methods for synthesizing tert-butyl 2-(cyclopopropylmethylamino)ethylcarbamate, including reductive amination and carbamate coupling.
- Structural Insights : Analyzing the stereoelectronic effects of the cyclopropane ring via NMR and computational modeling.
- Applications : Highlighting its role in synthesizing bioactive molecules, excluding pharmacokinetic or safety data per the scope.
Future sections will delve into these themes, emphasizing mechanistic details and comparative data with analogous compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopropylmethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-9-4-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQJMXVOPXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532407-11-7 | |
| Record name | tert-butyl N-{2-[(cyclopropylmethyl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(cyclopropylmethylamino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products depend on the nucleophile used but can include substituted carbamates or ureas.
Scientific Research Applications
Drug Development
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate has been explored as a potential pharmacological agent due to its ability to interact with biological targets. Its structure allows it to act as an intermediate in the synthesis of various pharmaceuticals.
- Mechanism of Action : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity. This property is particularly useful for developing enzyme inhibitors that can modulate biochemical pathways.
Case Studies
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives through chemical transformations.
Synthetic Pathways
The synthesis typically involves:
- Reactions with Nucleophiles : The carbamate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Formation of Complex Molecules : By modifying the cyclopropylmethylamino group, researchers can create compounds with diverse biological activities.
Industrial Applications
In addition to its research applications, this compound has potential uses in industrial settings.
Specialty Chemicals
The compound can be employed in the production of specialty chemicals that require specific properties for applications in materials science and agrochemicals.
- Agrochemical Development : Its reactivity makes it suitable for developing herbicides and pesticides that target specific biological pathways in plants.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate with three analogs from the evidence, focusing on substituent effects, synthesis, and properties.
Key Comparative Insights:
Synthetic Approaches: The hydroxyethoxy analog () was synthesized via a Boc-protection reaction with 2-(2-aminoethoxy)ethanol, achieving an 89% yield. Similar methods could apply to the target compound, but the cyclopropylmethylamino group may require specialized reagents (e.g., cyclopropanemethylamine) and milder conditions due to steric hindrance . The target’s cyclopropyl group, in contrast, may enhance lipophilicity .
Physicochemical Properties :
- Polarity : The hydroxyethoxy analog’s polarity (LogD ~1.5 estimated) exceeds that of the target compound, where the cyclopropyl group may reduce aqueous solubility.
- Acidity/Basicity : The sulfonamido analog () has a sulfonamide group (pKa ~10–11), while the target’s primary amine (pKa ~9–10) offers weaker basicity compared to indole’s aromatic amine (pKa ~15.3 in ) .
Hydroxyethoxy: Enhances hydrophilicity, useful in prodrug designs. Phenylsulfonamido: Increases acidity and hydrogen-bonding capacity, relevant for enzyme inhibition .
Table 2: Calculated Properties from Analogs
Research Implications
Further studies should explore:
- Synthesis Optimization : Adapting methods from to accommodate steric hindrance.
- Stability Studies : Cyclopropane’s ring strain may predispose the compound to ring-opening reactions under acidic conditions.
- Biological Activity : Comparative assays with indole or sulfonamido analogs could reveal substituent-dependent efficacy .
Biological Activity
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 225.31 g/mol
This compound features a tert-butyl group attached to an ethyl carbamate moiety, which is further linked to a cyclopropylmethylamino group. Such structural characteristics suggest potential interactions with various biological targets.
Inhibition Studies
Research indicates that compounds related to this compound may exhibit inhibitory effects on certain proteases, which are critical in various physiological processes. For example, the inhibition of matrix metalloproteinases (MMPs) and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) has been documented in related studies, suggesting a potential role in regulating extracellular matrix remodeling and inflammation .
Pharmacological Profiles
A comparative analysis of similar compounds reveals that those targeting the ADAMTS family can influence cardiovascular health by modulating vascular smooth muscle cell migration and neointima formation, which are key processes in atherogenesis . The dual inhibition of ADAMTS7 and ADAMTS12 has been highlighted as particularly beneficial in reducing atherosclerotic lesions in experimental models .
Table: Summary of Biological Activities
Safety and Toxicity
While specific toxicity data for this compound is sparse, compounds within this class often undergo rigorous testing for safety profiles. General safety assessments include acute toxicity studies, chronic exposure evaluations, and assessments for mutagenicity.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate to achieve high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous carbamates, temperature (20–25°C), pH (neutral to slightly basic), and solvent choice (e.g., dichloromethane or THF) are critical. Use of bases like triethylamine to neutralize byproducts (e.g., HCl) improves yield . Purity can be verified via HPLC (>95%) or NMR to confirm absence of unreacted cyclopropylmethylamine or tert-butyl chloroformate intermediates .
Q. How does the tert-butyl carbamate group influence the compound’s stability during storage and reactions?
- Methodological Answer : The tert-butyl group provides steric protection to the carbamate, reducing hydrolysis under neutral conditions. Stability testing under varying temperatures (4°C vs. room temperature) and humidity levels (using desiccants) is recommended. For similar compounds, degradation occurs in acidic/basic media (pH <3 or >10), necessitating inert storage conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies often arise from differences in reagent ratios or workup protocols. Systematic Design of Experiments (DoE) can isolate variables (e.g., molar equivalents of cyclopropylmethylamine, reaction time). For example, a 1:1.2 molar ratio of tert-butyl chloroformate to amine in achieved 78% yield, while excess amine (1:2) in led to side reactions . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How do structural modifications (e.g., cyclopropyl vs. benzyl substituents) affect biological activity in carbamate derivatives?
- Methodological Answer : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) are essential. For instance, replacing benzyl with cyclopropyl groups (as in vs. Target Compound) alters lipophilicity (logP) and binding affinity. Molecular docking simulations predict interactions with target proteins (e.g., cytochrome P450 isoforms), validated via SPR or ITC .
Q. What analytical techniques differentiate between stereoisomers or regioisomers in tert-butyl carbamate syntheses?
- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. For regioisomers, LC-MS/MS with fragmentation patterns (e.g., m/z 255.74 for molecular ion in ) or 2D NMR (COSY, NOESY) identifies positional differences .
Data Contradiction Analysis
Q. Why do hydrolysis rates of tert-butyl carbamates vary across studies despite similar pH conditions?
- Methodological Answer : Variations arise from solvent polarity (e.g., aqueous vs. acetonitrile mixtures) and ionic strength. For example, hydrolysis half-life in pH 7.4 buffer at 37°C was 12 hours in but 8 hours in due to 0.1 M NaCl accelerating degradation. Controlled ionic strength buffers (e.g., PBS vs. Tris-HCl) are critical for reproducibility .
Key Research Findings
- Synthetic Challenges : Cyclopropyl groups introduce strain, requiring low-temperature coupling to prevent ring opening .
- Biological Relevance : Carbamates with cyclopropylmethylamino moieties show enhanced blood-brain barrier penetration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
